molecular formula C10H11F3N2O B1328607 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine CAS No. 914636-87-6

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B1328607
CAS No.: 914636-87-6
M. Wt: 232.2 g/mol
InChI Key: JFICRODZQJYJRN-UHFFFAOYSA-N
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Description

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound with the molecular formula C10H11F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can produce a wide range of morpholine derivatives .

Scientific Research Applications

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 1,3-Bis(4-(trifluoromethyl)pyridin-2-yl)benzene

Uniqueness

4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine stands out due to the presence of both a trifluoromethyl group and a morpholine ring. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFICRODZQJYJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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